molecular formula C15H18N2O2 B12891603 N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 57068-06-1

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Cat. No.: B12891603
CAS No.: 57068-06-1
M. Wt: 258.32 g/mol
InChI Key: ACFAUWMDCOCTAD-UHFFFAOYSA-N
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Properties

CAS No.

57068-06-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C15H18N2O2/c1-3-7-14(18)17(15-16-12(2)11-19-15)10-13-8-5-4-6-9-13/h4-6,8-9,11H,3,7,10H2,1-2H3

InChI Key

ACFAUWMDCOCTAD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC(=CO2)C

Origin of Product

United States

Biological Activity

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a 4-methyl-1,3-oxazole moiety linked to a butanamide chain. This structural configuration suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to benzoxazole derivatives. For instance, derivatives with similar structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that certain compounds effectively reduced mRNA expression levels for these cytokines in human liver hepatocytes treated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

Table 1: Inhibitory Effects on Cytokine Expression

CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
5f706560
4d757065

Antitumor Activity

Compounds structurally related to this compound have also been evaluated for antitumor activity. For instance, a series of benzyl-substituted quinazolinones exhibited broad-spectrum antitumor activity with mean GI50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). This suggests that similar derivatives may possess comparable anticancer properties .

Table 2: Antitumor Activity Comparison

CompoundMean GI50 (µM)Comparison to 5-FU (µM)
Benzyl-substituted quinazolinone10.4722.60
N-Benzyl-N-(4-methyl...)TBDTBD

The biological activities of this compound are likely mediated through several pathways:

  • Cytokine Modulation : By inhibiting the expression of inflammatory cytokines, compounds can potentially alleviate conditions associated with chronic inflammation.
  • Cell Cycle Arrest : Antitumor activity may arise from the induction of cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression and inflammation.

Case Study 1: Anti-inflammatory Effects in LPS-Induced Models

In a controlled study using LPS-induced inflammation models, compounds similar to this compound demonstrated significant reductions in inflammatory markers. The study observed decreased levels of ALT and AST, indicating low hepatotoxicity while effectively modulating inflammatory responses .

Case Study 2: Anticancer Efficacy in Various Cell Lines

A series of synthesized compounds were tested against various cancer cell lines, showing selective cytotoxicity towards renal and breast cancer cells. This selectivity highlights the potential for targeted therapies using derivatives of N-Benzyl-N-(4-methyl...) .

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